molecular formula C21H28ClNO B1206671 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol CAS No. 69121-82-0

4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol

Cat. No.: B1206671
CAS No.: 69121-82-0
M. Wt: 345.9 g/mol
InChI Key: QXEUTSONLCRQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

WR-194965 can be synthesized through a series of chemical reactions involving salicylaldehydes, secondary amines, and phenyl boronic acids. One common method involves the Petasis borono-Mannich reaction, which is catalyzed by magnetic iron oxide nanoparticles. This one-pot protocol features mild reaction conditions, excellent yields, and good functional group tolerance .

Chemical Reactions Analysis

WR-194965 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WR-194965 has been extensively studied for its antimalarial properties. It has shown high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. In addition to its antimalarial activity, WR-194965 has been investigated for its potential use in treating other parasitic infections .

Mechanism of Action

The mechanism of action of WR-194965 involves the inhibition of heme detoxification in the digestive vacuole of the Plasmodium parasite. This leads to the accumulation of toxic heme, which ultimately kills the parasite. The compound targets specific molecular pathways involved in heme metabolism, making it highly effective against malaria .

Comparison with Similar Compounds

WR-194965 is chemically related to other aminomethylphenol derivatives such as JPC-2997 and WR-204165. Compared to these compounds, WR-194965 has shown similar levels of efficacy but with different toxicity profiles. JPC-2997, for example, is more active in vitro and less cytotoxic compared to WR-194965 .

Similar Compounds

    JPC-2997: A highly active aminomethylphenol compound with potent antimalarial properties.

    WR-204165: Another aminomethylphenol derivative with similar efficacy against Plasmodium strains.

Properties

CAS No.

69121-82-0

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

4-tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol

InChI

InChI=1S/C21H28ClNO/c1-20(2,3)16-11-15(13-23-21(4,5)6)19(24)18(12-16)14-7-9-17(22)10-8-14/h7-12,23-24H,13H2,1-6H3

InChI Key

QXEUTSONLCRQHV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)CNC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)CNC(C)(C)C

Key on ui other cas no.

69121-82-0

Synonyms

WR 194,965
WR 194965
WR-194,965

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.